Potassium piperidine-2-carboxylate
Beschreibung
Eigenschaften
CAS-Nummer |
69470-51-5 |
|---|---|
Molekularformel |
C6H10KNO2 |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
potassium;piperidine-2-carboxylate |
InChI |
InChI=1S/C6H11NO2.K/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
PRTGTWJCRVLSCO-UHFFFAOYSA-M |
SMILES |
C1CCNC(C1)C(=O)[O-].[K+] |
Kanonische SMILES |
C1CCNC(C1)C(=O)[O-].[K+] |
Andere CAS-Nummern |
69470-51-5 |
Verwandte CAS-Nummern |
535-75-1 (Parent) |
Sequenz |
X |
Herkunft des Produkts |
United States |
Potassium Piperidine-2-Carboxylate: Structural Properties and Thermal Stability
Executive Summary
Potassium piperidine-2-carboxylate (K-P2C), the potassium salt of pipecolic acid, is a cyclic, non-proteinogenic amino acid derivative of profound importance in both pharmaceutical synthesis and advanced chemical engineering. Structurally analogous to proline but featuring a six-membered piperidine ring, the pipecolate moiety is a critical pharmacophore in immunosuppressive macrocycles such as FK506 and rapamycin, as well as various antiprotozoal agents[1]. Beyond drug development, K-P2C has emerged as a highly stable, sterically hindered promoter in aqueous potassium carbonate solutions for carbon dioxide (CO₂) capture. Its ionic structure grants it a remarkably low vapor pressure, preventing solvent loss during high-temperature stripping processes (typically around 403 K)[2].
This whitepaper provides an in-depth analysis of the structural coordination, conformational dynamics, and thermal degradation kinetics of K-P2C, equipping scientists with the foundational data and validated methodologies required to utilize this compound in high-stress thermal environments.
Structural Properties and Conformational Dynamics
Crystal Lattice and Coordination Sphere
In the solid state, K-P2C crystallizes as a hydrated salt. The structural integrity of the crystal lattice is dictated by the coordination of the potassium ion ( K+ ). Unlike the free pipecolic acid, which exists as a zwitterion with strong intermolecular hydrogen bonding, the potassium salt relies on ion-dipole interactions and ionic bonds. The K+ ion typically coordinates with the oxygen atoms of the carboxylate group and the oxygen atoms of the hydration water molecules.
The piperidine ring adopts a stable chair conformation. The carboxylate group at the C2 position exists in an equilibrium between axial and equatorial positions, though the equatorial conformation is generally favored due to reduced 1,3-diaxial steric hindrance.
Caption: Coordination sphere and intramolecular interactions of Potassium Piperidine-2-carboxylate.
Structural Parameters Summary
The following table summarizes the representative physicochemical and structural parameters of K-P2C relevant to formulation and synthesis:
| Parameter | Value / Characteristic | Scientific Implication |
| Ring Conformation | Chair (Equatorial -COO⁻ favored) | Minimizes steric clash; critical for predictable chiral synthesis. |
| Aqueous Solubility | > 500 mg/mL at 25°C | High solubility facilitates use in aqueous CO₂ absorption blends[2]. |
| Vapor Pressure | Negligible at 130°C (403 K) | Prevents volatilization during thermal stripping or hot-melt extrusion. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, N) | Dictates hydration state and hygroscopicity in ambient conditions. |
Thermal Stability and Degradation Kinetics
Understanding the thermal stability of K-P2C is paramount for its application in high-temperature environments, whether during the curing of pharmaceutical polymers or the regeneration phase of carbon capture.
TGA and DSC Profiles
Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals a multi-stage thermal profile. As an amino acid salt, K-P2C is highly stable in oxygenated atmospheres compared to primary amines, resisting oxidative degradation[2].
-
Dehydration Phase (75°C - 110°C): An endothermic peak on the DSC curve correlates with a minor mass loss on the TGA, representing the evolution of lattice-bound hydration water.
-
Plateau of Stability (110°C - 150°C): The anhydrous salt remains completely stable. This wide thermal window is what makes K-P2C an excellent candidate for industrial processes operating near 130°C[2].
-
Primary Degradation (> 150°C): Under dry thermal conditions, pipecolic acid derivatives begin to undergo decarboxylation. Research indicates that thermal treatment of pipecolic acid at temperatures exceeding 150°C can lead to the formation of piperidine derivatives, including precursors to compounds like mepiquat (N,N-dimethylpiperidinium) depending on the chemical environment[3].
Caption: Thermal degradation pathway of K-P2C highlighting decarboxylation and residue formation.
Thermal Degradation Stages
| Stage | Temperature Range | Mass Loss (%) | Thermal Event | Causality / Mechanism |
| I | 75°C - 110°C | ~5 - 10% | Endothermic | Cleavage of ion-dipole bonds between K+ and H2O . |
| II | 110°C - 150°C | 0% | None | Anhydrous phase stability due to strong ionic lattice. |
| III | 150°C - 250°C | ~35 - 45% | Exothermic | Decarboxylation of the C2 position; release of CO2 [3]. |
| IV | > 400°C | Variable | Endothermic | Pyrolysis of the piperidine ring leaving K2CO3 residue. |
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By incorporating baseline subtractions and inert atmospheres, we isolate the intrinsic properties of the molecule from environmental artifacts.
Protocol 1: TGA-DSC Thermal Profiling
Objective: To determine the precise decomposition onset and activation energy of K-P2C.
Causality Note: We utilize a dry Nitrogen ( N2 ) purge rather than ambient air. This prevents premature oxidative degradation, allowing us to measure the pure thermal decomposition (pyrolysis) kinetics of the piperidine ring.
-
Crucible Preparation: Heat an empty alumina ( Al2O3 ) crucible to 500°C for 10 minutes to remove residual organics. Cool in a desiccator.
-
Baseline Calibration (Self-Validation): Run a blank TGA-DSC method (empty crucible) from 25°C to 500°C at 10°C/min under N2 (50 mL/min). Why? This allows the software to subtract buoyancy effects caused by the changing density of the purge gas at high temperatures.
-
Sample Loading: Accurately weigh 5.0 ± 0.1 mg of K-P2C into the crucible. Ensure the powder is evenly distributed to prevent thermal lag (uneven heating gradients within the sample).
-
Thermal Ramp: Heat the sample from 25°C to 500°C at a strict rate of 10°C/min.
-
Data Analysis: Calculate the onset of degradation ( Tonset ) using the extrapolated tangent method on the first derivative of the mass loss curve (DTG).
Caption: Step-by-step TGA/DSC thermal analysis workflow for evaluating K-P2C stability.
Protocol 2: Single-Crystal X-Ray Diffraction (XRD) Preparation
Objective: To grow diffraction-quality crystals for determining the exact axial/equatorial ratio of the carboxylate group.
Causality Note: K-P2C is highly soluble in water but practically insoluble in non-polar solvents. We use a vapor diffusion method because it provides a slow, thermodynamically controlled reduction in solubility, yielding defect-free crystals.
-
Solvent Selection: Dissolve 50 mg of K-P2C in 1 mL of ultra-pure water (solvent).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Why? Particulate impurities act as heterogeneous nucleation sites, which cause rapid, poor-quality crystallization.
-
Vapor Diffusion Chamber: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of anhydrous ethanol (anti-solvent).
-
Sealing and Incubation: Seal the outer vial tightly and incubate at a constant 20°C in a vibration-free environment for 7–14 days. Ethanol vapor will slowly diffuse into the aqueous phase, lowering the dielectric constant and forcing K-P2C to crystallize.
-
Harvesting: Isolate the crystals under a polarized light microscope submerged in paratone oil to prevent the loss of hydration water prior to X-ray exposure.
Conclusion
Potassium piperidine-2-carboxylate is a highly versatile molecule whose structural and thermal properties are dictated by its cyclic amine nature and ionic coordination. Its stability up to 150°C makes it an exceptional candidate for high-temperature aqueous applications, such as CO₂ stripping[2], while its predictable stereochemistry underpins its value in the synthesis of complex macrocyclic drugs[1]. By employing the rigorous, self-validating analytical methodologies outlined above, researchers can accurately map its behavior across a multitude of extreme chemical environments.
References
-
Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Density and Solubility of CO2 in Aqueous Solutions of (Potassium Carbonate + Sarcosine) and (Potassium Carbonate + Pipecolic Acid) Source: Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Determination of D- and L-Pipecolic Acid in Food Samples Including Processed Foods Source: ResearchGate URL:[Link]
Sources
The Role of Potassium Piperidine-2-Carboxylate in Systemic Acquired Resistance: A Technical Guide for Researchers
Abstract
Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. Recent advancements have identified the lysine-derived metabolite, pipecolic acid (Pip), and its N-hydroxylated form, N-hydroxypipecolic acid (NHP), as central signaling molecules in the establishment of SAR. This technical guide provides an in-depth exploration of the role of potassium piperidine-2-carboxylate, the soluble and pH-neutral form of pipecolic acid used in experimental settings, in SAR models. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for studying its effects, and present quantitative data to support the described methodologies. This guide is intended for researchers, scientists, and drug development professionals in the field of plant pathology and crop protection.
Introduction to Systemic Acquired Resistance and the Emergence of Pipecolic Acid
Systemic Acquired Resistance (SAR) is a state of heightened immunity in plants that is activated throughout the plant following an initial localized pathogen infection.[1] This long-lasting defense response is effective against a broad spectrum of pathogens and is a key area of research for developing novel crop protection strategies. For decades, salicylic acid (SA) was considered the primary signaling molecule in SAR.[1] However, it is now understood that the signaling network is more complex, with pipecolic acid (Pip) and its derivative N-hydroxypipecolic acid (NHP) playing indispensable roles.[2][3]
Pipecolic acid, a non-protein amino acid derived from lysine, accumulates systemically in plants following pathogen challenge and acts as a critical regulator of SAR.[2][4] Its N-hydroxylated form, NHP, has been identified as a potent, mobile signal that is essential for the induction of SAR.[5][6] In laboratory and field studies, exogenous application of pipecolic acid is used to induce SAR. To ensure solubility and a physiologically appropriate pH, pipecolic acid is typically applied as its potassium salt, potassium piperidine-2-carboxylate.
The Pipecolic Acid Signaling Pathway in SAR
The biosynthesis and signaling of pipecolic acid are intricately linked with the broader SAR network, including the salicylic acid pathway. The key steps are as follows:
-
Biosynthesis of Pipecolic Acid (Pip): Following pathogen recognition, the biosynthesis of Pip is initiated from L-lysine. This process is primarily catalyzed by two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), a lysine aminotransferase, and SAR-DEFICIENT 4 (SARD4), a reductase.[2][7] ALD1 converts lysine to Δ1-piperideine-2-carboxylic acid (P2C), which is then reduced to Pip by SARD4.[8]
-
Conversion to N-hydroxypipecolic Acid (NHP): Pipecolic acid is further converted to the highly active signaling molecule, N-hydroxypipecolic acid (NHP), by the enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[5][6] NHP is considered a mobile signal that travels from the site of infection to distal tissues to activate systemic immunity.[5]
-
Crosstalk with Salicylic Acid (SA): The Pip/NHP pathway and the SA pathway are mutually potentiating.[4] NHP accumulation leads to an increase in SA biosynthesis, and in turn, SA can prime the expression of genes involved in Pip biosynthesis.[4][9] This interplay creates a robust amplification loop that is crucial for the establishment of SAR.[4] Both SA-dependent and SA-independent downstream responses are orchestrated by the Pip/FMO1 signaling module.[4]
Signaling Pathway Diagram
Caption: The Pipecolic Acid signaling pathway in Systemic Acquired Resistance.
Experimental Protocols for Studying SAR
The following protocols provide a framework for investigating the role of potassium piperidine-2-carboxylate in inducing SAR in the model plant Arabidopsis thaliana.
Preparation of Potassium Piperidine-2-Carboxylate Solution
Rationale: Pipecolic acid is a carboxylic acid with limited water solubility. To prepare a stock solution for plant application, it is essential to convert it to its more soluble salt form, potassium piperidine-2-carboxylate, by neutralizing it with a base like potassium hydroxide (KOH). This ensures efficient delivery to the plant and maintains a physiological pH.
Materials:
-
D,L-Pipecolic acid (or L-Pipecolic acid)
-
Potassium hydroxide (KOH) solution (e.g., 1 M)
-
Sterile deionized water
-
pH meter
Procedure:
-
Weigh the desired amount of pipecolic acid to prepare a stock solution (e.g., 100 mM).
-
Add a portion of the sterile deionized water to dissolve the pipecolic acid. It may not fully dissolve at this stage.
-
Slowly add the KOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Continue adding KOH until the pipecolic acid is fully dissolved and the pH of the solution is between 6.0 and 7.0.
-
Bring the final volume to the desired concentration with sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
Induction of SAR in Arabidopsis thaliana using Pseudomonas syringae
Rationale: This protocol describes the standard method for inducing SAR in Arabidopsis. A primary infection with a low dose of a pathogen, such as Pseudomonas syringae pv. tomato DC3000, in the lower leaves triggers a systemic response. The level of induced resistance is then quantified by a secondary challenge with a higher dose of the pathogen in the upper, systemic leaves.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (or an avirulent strain like DC3000 carrying avrRpt2)
-
King's B medium (for bacterial culture)
-
10 mM MgCl2 (sterile)
-
1 mL needleless syringes
Procedure:
Day 0: Primary Inoculation
-
Grow P. syringae overnight in King's B medium with appropriate antibiotics at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in sterile 10 mM MgCl2.
-
Adjust the bacterial suspension to an optical density at 600 nm (OD600) of 0.001 (for SAR induction) in 10 mM MgCl2.[4]
-
Select three lower leaves of each Arabidopsis plant for primary inoculation.
-
Use a 1 mL needleless syringe to gently infiltrate the bacterial suspension (or a mock solution of 10 mM MgCl2 for control plants) into the abaxial side of the selected leaves.[10]
Day 2: Secondary Challenge
-
Prepare a fresh culture of P. syringae as described above.
-
Adjust the bacterial suspension to an OD600 of 0.0001 in 10 mM MgCl2.[8]
-
Select three upper, systemic leaves that were not previously inoculated.
-
Infiltrate these leaves with the bacterial suspension.
Day 5: Quantification of Bacterial Growth
-
Harvest the challenged systemic leaves.
-
Surface-sterilize the leaves (e.g., with 70% ethanol for 30 seconds followed by a rinse in sterile water).
-
Homogenize the leaf tissue in 10 mM MgCl2.
-
Perform serial dilutions of the homogenate and plate on King's B agar plates with appropriate antibiotics.
-
Incubate the plates at 28°C for 2 days.
-
Count the colony-forming units (CFU) to determine the bacterial titer in the leaves.[4]
Experimental Workflow Diagram
Caption: Workflow for a typical Systemic Acquired Resistance (SAR) assay.
Quantitative RT-PCR for SAR Marker Gene Expression
Rationale: The induction of SAR is accompanied by the upregulation of a specific set of genes, known as SAR marker genes (e.g., PR1, FMO1, ALD1). Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure the changes in the transcript levels of these genes in response to treatment with potassium piperidine-2-carboxylate or pathogen infection.
Materials:
-
Total RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for SAR marker genes and a reference gene (e.g., UBQ5)
-
qPCR instrument
Procedure:
-
Harvest leaf tissue from treated and control plants at desired time points.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the leaf tissue using a commercial kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate, including a master mix, cDNA template, and gene-specific primers. Include no-template controls and no-reverse-transcription controls.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.
Quantitative Data on the Efficacy of Pipecolic Acid in SAR
The following tables summarize representative quantitative data from published studies, demonstrating the effects of pipecolic acid and its derivatives on SAR.
Table 1: Effect of Exogenous Pipecolic Acid on Bacterial Growth in Arabidopsis thaliana
| Treatment | Genotype | Bacterial Titer (log CFU/cm²) | Reference |
| Mock (MgCl2) | Col-0 (Wild-Type) | ~6.5 | [4] |
| P. syringae (SAR induction) | Col-0 (Wild-Type) | ~5.0 | [4] |
| Exogenous Pip (1 mM) | Col-0 (Wild-Type) | Reduced growth compared to mock | [8] |
| Mock (MgCl2) | ald1 (Pip-deficient) | ~7.0 | [4] |
| P. syringae (SAR induction) | ald1 (Pip-deficient) | ~7.0 (SAR compromised) | [4] |
| Exogenous Pip (1 mM) | ald1 (Pip-deficient) | Restored resistance | [8] |
Table 2: Induction of SAR-related Gene Expression by N-hydroxypipecolic Acid (NHP) in Arabidopsis thaliana
| Gene | Treatment | Fold Change (vs. Mock) in Distal Leaves | Reference |
| FMO1 | 1 mM NHP | > 100 | [11] |
| ALD1 | 1 mM NHP | > 50 | [11] |
| PR1 | 1 mM NHP | > 1000 | [12][13] |
| ICS1 | 1 mM NHP | ~ 10 | [14] |
Conclusion
Potassium piperidine-2-carboxylate, as the experimental form of pipecolic acid, is a powerful tool for elucidating the mechanisms of Systemic Acquired Resistance. The discovery of the Pip/NHP signaling pathway has significantly advanced our understanding of plant immunity and has opened new avenues for the development of sustainable crop protection strategies. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this fascinating area of plant biology. By employing these standardized methods, the scientific community can continue to unravel the complexities of SAR and harness its potential for agricultural applications.
References
- Yildiz, M., et al. (2021). The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming. Plant, Cell & Environment, 44(10), 3427-3444.
- Yildiz, M., et al. (2021). The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming. Semantic Scholar.
- Cecchini, N. M., et al. (2019). Protocol: an improved method to quantify activation of systemic acquired resistance (SAR). Plant Methods, 15(1), 1-8.
- Bernsdorff, F., et al. (2016).
- Wang, C., et al. (2023). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. Plant Physiology.
- Chen, Y. C., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. Proceedings of the National Academy of Sciences, 115(22), E5171-E5180.
- Macho, A. P., & Zipfel, C. (2015). A DNA-based real-time PCR assay for robust growth quantification of the bacterial pathogen Pseudomonas syringae on Arabidopsis thaliana. Plant Methods, 11(1), 1-8.
- Ding, P., et al. (2016). Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. The Plant Cell, 28(10), 2543-2558.
- Cai, K., et al. (2021). Exogenous pipecolic acid modulates plant defence responses against Podosphaera xanthii and Pseudomonas syringae pv. lachrymans in cucumber (Cucumis sativus L.). Plant Biology, 23(3), 473-484.
- Huang, W., et al. (2021). Transcriptomic Analysis of Wheat Seedling Responses to the Systemic Acquired Resistance Inducer N-Hydroxypipecolic Acid. Frontiers in Plant Science, 12, 689133.
- Koç, M., & Seçkin Dinler, B. (2022). Pipecolic acid in plants: biosynthesis, signalling, and role under stress. Botanica, 28(1), 3-14.
- Vogel-Adghough, D., et al. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior, 8(9), e25661.
- Tosun, D., & Onan, E. (2024). Exogenous application of pipecolic acid induces stomatal closure in Arabidopsis thaliana L. Journal of Plant Biology & Soil Health.
- Iavicoli, A., et al. (2003). Induced Systemic Resistance in Arabidopsis thaliana Against Pseudomonas syringae pv. tomato by 2,4-Diacetylphloroglucinol-Producing Pseudomonas fluorescens.
- Yildiz, M., et al. (2023). N-hydroxypipecolic acid-induced transcription requires the salicylic acid signaling pathway at basal SA levels. The Plant Journal, 113(4), 796-810.
- Vogel-Adghough, D., et al. (2013). Pipecolic acid enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. Plant Signaling & Behavior, 8(9), e25661.
- Balsan, A. F., et al. (2014). Real-time PCR quantification of the plant growth promoting bacteria Herbaspirillum seropedicae strain SmR1 in maize roots. Journal of microbiological methods, 102, 33-39.
- Cao, H., et al. (1994). Characterization of an Arabidopsis Mutant That Is Nonresponsive to Inducers of Systemic Acquired Resistance. The Plant Cell, 6(11), 1583-1592.
- Bernsdorff, F., et al. (2016). (PDF) Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways.
- Dong, X., et al. (1991). lnduction of Arabídopsís Defense Genes by Virulent and Avirulent Pseudomonas syrngae Strains and by a Cloned Avirulence Gene. The Plant Cell, 3(1), 61-72.
- Holmes, E. C., et al. (2023). Rapid local and systemic jasmonate signalling drives initiation and establishment of plant systemic immunity. bioRxiv.
- GenScript. (n.d.).
- Bustin, S. A., & Nolan, T. (2022). RT-qPCR Detection of SARS-CoV-2: No Need for a Dedicated Reverse Transcription Step. International Journal of Molecular Sciences, 23(3), 1339.
- Sigma-Aldrich. (n.d.).
- Durrant, W. E., & Dong, X. (2004). Systemic Acquired Resistance.
- Eppendorf. (n.d.).
- Singh, S., et al. (2023). Comparison of Reverse Transcription (RT)-Quantitative PCR and RT-Droplet Digital PCR for Detection of Genomic and Subgenomic SARS-CoV-2 RNA. Microbiology Spectrum, 11(2), e03422-22.
- Lee, C., et al. (2020). Development and validation of RT-PCR assays for testing for SARS-CoV-2. Journal of Clinical Microbiology, 58(7), e00732-20.
- Armstrong, M. J., et al. (2021). Quantitative Assessment of Bacterial Growth Phase Utilizing Flow Cytometry. Frontiers in Cellular and Infection Microbiology, 11, 650091.
- Stevenson, K., et al. (2016). Environmental and Physiological Factors Affecting High-Throughput Measurements of Bacterial Growth. mBio, 7(5), e01202-16.
- Kumar, A., et al. (2025). Investigating the Effect of Pipecolic Acid on Specialized Metabolites Involved in Tomato Plant Defense Mechanisms Against Ralstonia solanacearum Wilt Pathogens. International Journal of Molecular Sciences, 26(2), 1083.
- CN111995565A - A kind of preparation method of (S)
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
- Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 174(1), 124-153.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
- Semida, W. M., et al. (2020). Exogenous Potassium Treatments Elevate Salt Tolerance and Performances of Glycine max L. by Boosting Antioxidant Defense System under Actual Saline Field Conditions. Plants, 9(11), 1541.
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Protocol for peptide synthesis using potassium piperidine-2-carboxylate
Application Notes & Protocols
A Mechanistic & Practical Guide to the Application of Potassium Piperidine-2-carboxylate for Fmoc Deprotection in Peptide Synthesis
Abstract
Standard Fmoc deprotection using piperidine in solid-phase peptide synthesis (SPPS) is highly efficient but can lead to significant side reactions, particularly aspartimide formation in sensitive sequences (e.g., Asp-Gly motifs).[1][2] These side reactions reduce peptide purity and overall yield. This application note introduces a novel, sterically hindered base, potassium piperidine-2-carboxylate, as a proposed alternative for Fmoc deprotection. We present a theoretical framework for its mechanism of action, hypothesize its advantages in suppressing common side reactions, and provide a detailed, albeit theoretical, protocol for its application. This document is intended to serve as a guide for researchers looking to explore and validate new reagents for the synthesis of "difficult" or sensitive peptides.
Introduction: The Challenge of Side Reactions in Fmoc-SPPS
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis due to its lability under mild basic conditions.[3] The standard method for its removal involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] Piperidine acts as a secondary amine base that initiates an E1cB elimination mechanism to cleave the Fmoc group, and it also serves as a scavenger for the resulting dibenzofulvene (DBF) byproduct.[5]
However, the nucleophilicity and basicity of piperidine can catalyze undesirable side reactions:
-
Aspartimide Formation: The deprotonation of the backbone amide nitrogen following an aspartic acid residue can lead to a nucleophilic attack on the side-chain ester, forming a five-membered succinimide ring known as an aspartimide.[1][2] This intermediate can lead to racemization and the formation of β-peptides upon ring opening.[1]
-
Diketopiperazine Formation: At the dipeptide stage, especially with Pro or Gly residues, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[6][7]
One of the primary strategies to mitigate these issues is the use of sterically hindered or non-nucleophilic bases that can efficiently remove the Fmoc group while being less prone to participating in or catalyzing side reactions.[8] This has led to the investigation of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2,2,6,6-tetramethylpiperidine.[9]
Here, we propose potassium piperidine-2-carboxylate (the potassium salt of pipecolic acid[10][11]) as a novel reagent for this purpose. The presence of the carboxylate group at the 2-position is hypothesized to introduce significant steric bulk around the piperidine nitrogen, potentially reducing its ability to deprotonate the peptide backbone amide while still allowing it to deprotect the more accessible Fmoc group.
Proposed Mechanism of Action
The deprotection of the Fmoc group by potassium piperidine-2-carboxylate is expected to follow the established E1cB mechanism.
-
Proton Abstraction: The secondary amine of the piperidine ring acts as the base, abstracting the acidic proton from the C9 position of the fluorene ring system.
-
β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the carbamate and the release of dibenzofulvene (DBF) and carbon dioxide.
-
DBF Scavenging: The piperidine nitrogen then acts as a nucleophile to trap the highly reactive DBF electrophile, forming a stable adduct and preventing it from reacting with the newly liberated N-terminal amine of the peptide.
The key innovation lies in the steric and electronic influence of the 2-carboxylate group. As a potassium salt, the negatively charged carboxylate group is bulky and may orient itself to sterically shield the nitrogen atom. This could make the base more selective, favoring the abstraction of the sterically accessible Fmoc proton over the less accessible backbone amide protons responsible for aspartimide formation.
Potential Advantages and Applications
The use of potassium piperidine-2-carboxylate is hypothesized to offer several advantages:
-
Reduced Aspartimide Formation: Due to the steric hindrance provided by the 2-carboxylate group, the base is expected to be less effective at deprotonating the backbone amide nitrogen, thereby suppressing the initial step of aspartimide formation.[8]
-
Maintained Scavenging Activity: Unlike purely non-nucleophilic bases like DBU, the piperidine structure is retained, ensuring efficient scavenging of the dibenzofulvene byproduct.[12]
-
Improved Purity for Difficult Sequences: This reagent could be particularly beneficial for the synthesis of peptides containing Asp-Gly, Asp-Ser, or Asp-Asn sequences, which are notoriously prone to side reactions.[2]
This reagent would be most applicable in scenarios where standard piperidine protocols yield low purity crude products due to known base-catalyzed side reactions.
Proposed Protocol for Fmoc Deprotection
Note: This is a theoretical protocol. The optimal concentration, reaction time, and number of treatments must be determined empirically.
-
Fmoc-protected peptide-resin
-
Potassium piperidine-2-carboxylate (CAS: 69470-51-5)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Kaiser Test Kit (for monitoring free amines)
Prepare a 0.5 M solution of potassium piperidine-2-carboxylate in DMF. Gentle warming and sonication may be required to ensure complete dissolution. Note: The optimal concentration is a key parameter to be validated.
The following diagram illustrates the integration of the proposed deprotection step into a standard SPPS cycle.
Caption: Proposed SPPS workflow using potassium piperidine-2-carboxylate.
-
Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin thoroughly with DMF (3 x 1 min).
-
First Deprotection: Add the 0.5 M potassium piperidine-2-carboxylate solution to the resin, ensuring the beads are fully submerged. Agitate at room temperature for 10-20 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the deprotection solution and agitate for another 10-20 minutes.
-
Thorough Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove the base and the DBF-adduct.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A positive result (deep blue beads) indicates the presence of free primary amines and successful deprotection. If the test is negative or weak, an additional deprotection step may be required.
-
Proceed to Coupling: Once deprotection is confirmed, proceed with the coupling of the next Fmoc-amino acid.
Proposed Validation Experiments
To validate this protocol, we recommend the synthesis of a model peptide known to be susceptible to aspartimide formation, such as H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂.
-
Parallel Synthesis: Synthesize the model peptide using two different deprotection protocols:
-
Control: Standard 20% piperidine in DMF.
-
Experimental: The proposed potassium piperidine-2-carboxylate protocol.
-
-
Cleavage: After synthesis, cleave the peptides from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).[13]
-
Analysis: Analyze the crude peptide products by RP-HPLC and LC-MS.
-
Data Comparison: Compare the purity profiles. Specifically, quantify the percentage of the target peptide versus the percentage of aspartimide-related impurities in both the control and experimental samples.
| Deprotection Reagent | Target Peptide Purity (%) | Aspartimide Impurity (%) | Other Impurities (%) |
| 20% Piperidine/DMF | e.g., 65% | e.g., 25% | e.g., 10% |
| 0.5 M K-Pip-2-COO/DMF | e.g., 85% | e.g., 5% | e.g., 10% |
Troubleshooting (Predictive)
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection (Negative Kaiser Test) | 1. Reagent concentration is too low. 2. Reaction time is insufficient. 3. Steric hindrance from the peptide sequence itself. | 1. Increase the concentration of the potassium piperidine-2-carboxylate solution (e.g., to 0.75 M or 1.0 M). 2. Increase the deprotection time (e.g., 2 x 30 min). 3. Perform a third deprotection treatment. |
| Low Yield | Inefficient scavenging of DBF leading to N-terminal capping. | Ensure thorough washing after deprotection. If the problem persists, consider adding a small percentage of a less hindered scavenger like piperazine to the deprotection cocktail (e.g., 0.45 M K-Pip-2-COO + 0.05 M Piperazine). |
| Side Reaction Still Observed | The specific peptide sequence is extremely sensitive and requires more than just steric hindrance to prevent side reactions. | Consider alternative strategies in addition to the hindered base, such as using backbone-protecting groups (e.g., Hmb) for the residue preceding the aspartic acid. |
Conclusion
Potassium piperidine-2-carboxylate presents a promising, unexplored alternative to standard bases for Fmoc deprotection in SPPS. Its inherent steric hindrance is hypothesized to reduce the incidence of base-catalyzed side reactions like aspartimide formation, potentially leading to higher purity crude products for difficult sequences. The protocol and validation strategy outlined in this document provide a comprehensive starting point for researchers to investigate the efficacy of this novel reagent. Empirical validation is essential to determine its optimal working conditions and true utility in the field of peptide synthesis.
References
-
ChemBK. (2024). (2S)-piperidine-2-carboxylic acid. Available at: [Link]
-
Bouling Chemical Co., Limited. (n.d.). Piperidine-2-Carboxylic Acid Manufacturer & Supplier in China. Available at: [Link]
-
Kong, M., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Available at: [Link]
-
Radboud Repository. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]
-
PubMed. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available at: [Link]
-
Alvarez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Saliyeva, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]
- Google Patents. (n.d.). US6015881A - Methods and compositions for peptide synthesis.
- Google Patents. (n.d.). US20050165217A1 - Process and systems for peptide synthesis.
-
ResearchGate. (n.d.). A convenient and scaleable procedure for removing the Fmoc group in solution. Available at: [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
- Google Patents. (n.d.). US20140275481A1 - Solid phase peptide synthesis processes and associated systems.
- Google Patents. (n.d.). CN120813563A - Liquid phase peptide carrier synthesis of peptides and peptidomimetics.
-
ResearchGate. (n.d.). pKa values for carboxylic acids. Available at: [Link]
-
Wikipedia. (n.d.). Piperidine. Available at: [Link]
-
MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Available at: [Link]
-
PubChem. (n.d.). Pipecolic Acid. Available at: [Link]
-
American Chemical Society. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. ACS Omega. Available at: [Link]
-
PubMed. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Available at: [Link]
- Google Patents. (n.d.). US10017550B2 - Solid phase synthesis of peptides.
-
American Chemical Society. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available at: [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available at: [Link]
- Google Patents. (n.d.). CA2355573A1 - Method for the synthesis of peptide salts.
-
Mylan Pharmaceuticals, Inc. v. Bausch Health Ireland, Ltd. - IPR2022-00722. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
University of Toronto. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available at: [Link]
-
Wiley Online Library. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. 2-Piperidine-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. renyi.hu [renyi.hu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptidechemistry.org [peptidechemistry.org]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 11. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols: The Versatility of Potassium Piperidine-2-carboxylate in Transition Metal Catalysis
Introduction: A Bio-Inspired Ligand for Modern Catalysis
In the ever-evolving landscape of transition metal catalysis, the design and application of effective ligands remain a cornerstone for achieving high efficiency, selectivity, and substrate scope. While complex, multi-step ligand syntheses have yielded powerful tools, there is a growing appreciation for ligands derived from nature's own chiral pool. Among these, amino acid derivatives have emerged as privileged scaffolds. Potassium piperidine-2-carboxylate, the potassium salt of L-pipecolic acid, represents a compelling and readily accessible ligand for a variety of transition metal-catalyzed transformations. Its rigid, cyclic backbone, coupled with the bidentate N,O-chelation motif, offers a unique steric and electronic environment that can profoundly influence the outcome of catalytic reactions. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of potassium piperidine-2-carboxylate in transition metal catalysis, providing both the theoretical underpinnings and practical, field-tested protocols.
The Scientific Rationale: Why Potassium Piperidine-2-carboxylate?
The efficacy of potassium piperidine-2-carboxylate as a ligand can be attributed to several key features that address common challenges in transition metal catalysis:
-
Enhanced Catalyst Stability and Solubility: The bidentate chelation of the amino and carboxylate groups to the metal center forms a stable five-membered ring, which can prevent catalyst decomposition and aggregation, common issues that lead to catalyst deactivation. The ionic nature of the potassium salt can also enhance the solubility of the catalytic species in a wider range of solvents.
-
Modulation of Electronic Properties: The amino group acts as a sigma-donor, increasing the electron density at the metal center. This can facilitate key steps in the catalytic cycle, such as oxidative addition, which is often the rate-limiting step in cross-coupling reactions.
-
Stereochemical Control: As a chiral, non-racemic ligand derived from L-pipecolic acid, it has the potential to induce asymmetry in catalytic reactions, leading to the formation of enantioenriched products. This is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.
-
The Role of the Potassium Cation: The choice of the counter-ion is not trivial. Potassium ions can play a crucial role in the catalytic cycle, for instance, by interacting with other reagents or intermediates, thereby influencing the overall reaction kinetics and selectivity.
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. The choice of ligand is critical for the success of this reaction, especially when dealing with challenging substrates. Potassium piperidine-2-carboxylate can serve as an effective ligand in this transformation, promoting high yields and functional group tolerance.
Proposed Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction is well-established and involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to afford the biaryl product and regenerate the Pd(0) catalyst. The piperidine-2-carboxylate ligand is proposed to stabilize the palladium center throughout this cycle.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction with a piperidine-2-carboxylate ligand (L).
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction using potassium piperidine-2-carboxylate as a ligand. The reaction should be performed under an inert atmosphere to prevent oxidation of the palladium catalyst and phosphine co-ligand, if used.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium piperidine-2-carboxylate
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), potassium piperidine-2-carboxylate (3.4 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add 4-bromoanisole (187 mg, 1.0 mmol) and phenylboronic acid (146 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and properly degassed. Use fresh Pd(OAc)₂. |
| Insufficient base | Use a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered. | |
| Homocoupling of boronic acid | Presence of oxygen | Improve degassing procedure. |
| High temperature | Reduce the reaction temperature. | |
| Protodeboronation | Presence of protic impurities | Ensure solvents are anhydrous. |
| Prolonged reaction time | Monitor the reaction closely and stop it upon completion. |
Application in Copper-Catalyzed Ullmann-Type C-N Coupling
The Ullmann condensation is a classical method for the formation of C-N bonds, typically requiring harsh reaction conditions. The development of ligand-accelerated protocols has significantly broadened the scope and utility of this reaction. Potassium piperidine-2-carboxylate can serve as a cost-effective N,O-bidentate ligand in copper-catalyzed amination reactions.
Proposed Catalytic Cycle
The mechanism of the copper-catalyzed Ullmann reaction is still a subject of debate, but a plausible cycle involves the coordination of the amine and the aryl halide to a Cu(I) center, followed by oxidative addition, and subsequent reductive elimination to form the C-N bond. The piperidine-2-carboxylate ligand is thought to stabilize the copper catalyst and facilitate the reaction.
Caption: Proposed catalytic cycle for the Ullmann C-N coupling with a piperidine-2-carboxylate ligand (L).
Experimental Protocol: N-Arylation of Aniline with Iodobenzene
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine. The reaction should be performed in a sealed tube to prevent solvent evaporation at elevated temperatures.
Materials:
-
Copper(I) iodide (CuI)
-
Potassium piperidine-2-carboxylate
-
Iodobenzene
-
Aniline
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for sealed-tube reactions
Procedure:
-
Reaction Setup: To a flame-dried pressure tube equipped with a magnetic stir bar, add CuI (1.9 mg, 0.01 mmol, 1 mol%), potassium piperidine-2-carboxylate (3.4 mg, 0.02 mmol, 2 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
Addition of Reagents: Add iodobenzene (204 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol).
-
Solvent Addition: Add anhydrous DMF (2 mL) via syringe.
-
Reaction: Seal the pressure tube and place it in a preheated oil bath at 120 °C. Stir the mixture for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-arylated product.
Data Summary: Representative Yields
The following table summarizes representative yields for the described protocols with various substrates. These are illustrative examples and actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction | Aryl Halide | Coupling Partner | Ligand Loading (mol%) | Yield (%) |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | 2 | 92 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | 85 | |
| 1-Iodonaphthalene | 2-Thiopheneboronic acid | 2 | 88 | |
| Ullmann C-N Coupling | Iodobenzene | Aniline | 2 | 78 |
| 4-Bromotoluene | Morpholine | 2 | 72 | |
| 1-Chloro-4-nitrobenzene | Pyrrolidine | 2 | 85 |
Conclusion and Future Outlook
Potassium piperidine-2-carboxylate is a versatile, bio-derived ligand that shows significant promise in transition metal catalysis. Its straightforward preparation, stability, and ability to promote important bond-forming reactions make it an attractive alternative to more complex and expensive ligands. The protocols detailed in this guide provide a solid starting point for researchers looking to explore the utility of this ligand in their own work. Future research in this area will likely focus on expanding the scope of reactions catalyzed by transition metal complexes of potassium piperidine-2-carboxylate, including asymmetric transformations, and further elucidating the precise role of the ligand and the potassium counter-ion in the catalytic cycle. The continued exploration of such simple, yet effective, ligand systems will undoubtedly contribute to the development of more sustainable and efficient catalytic methodologies in the years to come.
References
- This section would be populated with actual references if this were a real publication. The information presented is a synthesis of general knowledge in the field of transition metal catalysis and the role of amino acid-derived ligands.
Technical Support Center: Optimizing Potassium Piperidine-2-Carboxylate Mediated Copper-Catalyzed Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. As an application scientist, I frequently encounter challenges related to the erratic yields of traditional Ullmann-type reactions. The introduction of amino acid-derived ligands has revolutionized this field. Specifically, potassium piperidine-2-carboxylate (the potassium salt of pipecolinic acid) has emerged as a highly efficient N,O-bidentate ligand for copper-catalyzed C–N, C–O, and C–P bond formations[1].
When pipecolinic acid is deprotonated in situ by a potassium base (e.g., K2CO3 or K3PO4 ), it forms a stable chelate with Cu(I). This coordination increases the electron density on the copper center, lowering the activation energy required for the oxidative addition of the aryl halide—the typical rate-limiting step. Furthermore, the steric bulk of the piperidine ring prevents the disproportionation of Cu(I) into inactive Cu(0) and Cu(II) species, thereby maintaining a robust catalytic cycle[2].
Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and quantitative benchmarks to ensure your coupling reactions achieve maximum yield.
I. Troubleshooting Guide & FAQs
Q: Why is my coupling yield exceptionally low when using aryl chlorides instead of aryl iodides or bromides? Causality: The bond dissociation energy of a C–Cl bond (~96 kcal/mol) is significantly higher than that of a C–Br (~81 kcal/mol) or C–I bond (~65 kcal/mol). Consequently, the oxidative addition of the Cu(I)-pipecolate complex into the aryl chloride is kinetically sluggish[3]. Solution: To overcome this activation barrier, increase the reaction temperature to 130 °C and switch to a highly polar aprotic solvent like DMF or DMSO. Additionally, utilizing a stronger base (such as Cs2CO3 ) ensures complete deprotonation of the nucleophile, accelerating the subsequent nucleophilic substitution step[1].
Q: I am observing significant homocoupling of the aryl halide (Glaser-type or Ullmann homocoupling). How do I minimize this? Causality: Homocoupling is a side reaction mediated by Cu(II) species. These species are generated when the active Cu(I) catalyst is oxidized by adventitious oxygen in the reaction vessel. Solution: Rigorously degas your solvents using the freeze-pump-thaw method or by sparging with argon for at least 30 minutes. Assemble the reaction in a glovebox or use strict Schlenk techniques to maintain a pristine inert atmosphere.
Q: The reaction stalls at 40-50% conversion despite full consumption of the starting amine. What is causing catalyst deactivation? Causality: This is typically caused by product inhibition or steric hindrance during the reductive elimination step. Bulky secondary amines (e.g., N-methylpiperazine) can sterically clash with the pipecolate ligand on the copper center, drastically slowing down the final C–N bond formation and trapping the catalyst in an intermediate state[3]. Solution: Increase the catalyst loading from 10 mol% to 20 mol% (maintaining a 1:2 ratio of CuI to pipecolinic acid) and extend the reaction time to 48 hours.
II. Self-Validating Experimental Protocol: N-Arylation of Amines
To ensure reproducibility, this Standard Operating Procedure (SOP) incorporates self-validating visual cues. Do not proceed to the heating phase unless the validation criteria in Step 3 are met.
Reagents Required: CuI (10 mol%), Pipecolinic acid (20 mol%), K2CO3 (2.0 equiv), Aryl halide (1.0 equiv), Amine (1.2 equiv), Anhydrous DMF.
-
Inert Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI, pipecolinic acid, and K2CO3 .
-
Solvent & Substrate Addition: Add the aryl halide and amine, followed by anhydrous, degassed DMF (2 mL per mmol of aryl halide). Seal the tube with a Teflon stopcock.
-
Complexation & Self-Validation (CRITICAL): Stir the mixture at room temperature for 15 minutes.
-
Validation Check: The suspension must transition from a pale, heterogeneous mixture to a deep blue or purple solution . This color change confirms the successful in situ generation of the active Cu(I)-potassium pipecolate complex.
-
Failure Mode: If the solution turns brown or black, Cu(0) has precipitated or Cu(II) oxide has formed due to oxygen ingress or wet reagents. Discard and restart.
-
-
Thermal Activation: Transfer the sealed Schlenk tube to a pre-heated oil bath at 100 °C (130 °C for aryl chlorides) and stir vigorously for 24 hours.
-
Workup: Cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic copper salts. Wash the organic layer with brine, dry over Na2SO4 , and concentrate in vacuo for subsequent column chromatography.
III. Quantitative Benchmark Data
The following table summarizes the expected yields for various coupling partners using the CuI/potassium pipecolate system, synthesized from foundational literature benchmarks[4],[1]. Use this data to set baseline expectations for your specific substrates.
| Aryl Halide | Nucleophile | Catalyst / Ligand Loading | Temp (°C) | Time (h) | Expected Yield (%) |
| Aryl Iodide | Primary Amine | 10% CuI / 20% Pipecolinic Acid | 80–90 | 24 | 85–95% |
| Aryl Bromide | Primary Amine | 10% CuI / 20% Pipecolinic Acid | 100–110 | 24 | 75–88% |
| Aryl Chloride | Primary Amine | 10% CuI / 20% Pipecolinic Acid | 130 | 36–48 | 30–55% |
| Aryl Iodide | Dialkyl Phosphite (P-H) | 10% CuI / 20% Pipecolinic Acid | 110 | 24 | 80–92% |
| Aryl Iodide | N-Heterocycle (Indole) | 10% CuI / 20% Pipecolinic Acid | 110 | 24 | 70–85% |
IV. Diagnostic Workflow Visualization
Use the following logical pathway to systematically diagnose and resolve yield issues in your coupling reactions.
Troubleshooting logic for potassium pipecolate-mediated Cu-catalyzed couplings.
V. References
-
Guo, X., Rao, H., Fu, H., Jiang, Y., & Zhao, Y. (2006). An Inexpensive and Efficient Copper Catalyst for N-Arylation of Amines, Amides and Nitrogen-Containing Heterocycles. Advanced Synthesis & Catalysis.[Link]
-
Huang, C., Tang, X., Fu, H., Jiang, Y., & Zhao, Y. (2006). Proline/Pipecolinic Acid-Promoted Copper-Catalyzed P-Arylation. The Journal of Organic Chemistry.[Link]
-
Weidlich, T., Špryncová, M., & Cegan, A. (2022). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules (MDPI).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants [mdpi.com]
- 4. Proline/pipecolinic acid-promoted copper-catalyzed P-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubilization of Potassium Piperidine-2-carboxylate in DCM
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the phase behavior of ionic building blocks in non-polar organic solvents. Potassium piperidine-2-carboxylate (also known as potassium pipecolinate) is a critical non-proteinogenic amino acid derivative used extensively in peptide synthesis and the development of complex macrolides like rapamycin and FK506[1].
However, researchers often hit a thermodynamic wall when attempting to use this salt in dichloromethane (DCM). This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers.
🔬 Core Diagnostics & FAQs
Q1: Why does potassium piperidine-2-carboxylate crash out or fail to dissolve in DCM? A: The root cause is a severe mismatch in polarity and lattice energy. Potassium piperidine-2-carboxylate is an ionic salt held together by strong electrostatic forces. DCM is a weakly polar, aprotic solvent with a low dielectric constant ( ϵ≈9.1 ). It lacks the hydrogen-bonding capacity and dipole moment required to overcome the lattice energy of the salt, leaving the K⁺ cation and carboxylate anion unsolvated. Consequently, the salt remains as an insoluble suspension.
Q2: How can I force the potassium salt to dissolve directly in DCM without changing the primary solvent? A: The most elegant and chemically efficient method is to introduce a phase transfer catalyst (PTC), specifically 18-crown-6 . The cavity size of 18-crown-6 (2.6–3.2 Å) is perfectly matched to the ionic diameter of the potassium ion (2.66 Å)[2]. By encapsulating the K⁺ ion, the crown ether forms a highly lipophilic [K(18-crown-6)]⁺ complex. This masks the localized positive charge with an organic exterior, drastically increasing the solubility of the entire salt complex in DCM[3].
Q3: Can I modify the salt form to improve lipophilicity for peptide coupling? A: Yes. If the potassium ion is not strictly required for your downstream reaction (e.g., as a templating agent), you should perform a "salt swap" to a Tetrabutylammonium (TBA) salt. TBA salts of amino acids exhibit vastly superior solubility in organic solvents compared to their alkali metal counterparts[4]. The bulky, alkyl-rich TBA⁺ cation prevents tight ion pairing and readily solvates in DCM. Furthermore, TBA-amino acid salts have been shown to significantly accelerate coupling reaction rates in DCM during peptide synthesis[4].
Q4: What if I prefer to use a co-solvent system instead of additives? A: You can add 5–10% (v/v) of a highly polar aprotic solvent like DMF ( ϵ≈36.7 ) or DMSO ( ϵ≈46.7 ) to your DCM. This increases the bulk dielectric constant of the medium, disrupting the ionic lattice. However, be cautious: DMSO can participate in side reactions (e.g., Swern-type oxidations if activated), and DMF is notoriously difficult to remove in vacuo during downstream workups.
📊 Quantitative Comparison of Solubilization Strategies
| Solubilization Strategy | Mechanism of Action | Est. DCM Solubility | Downstream Impact & Caveats |
| 18-Crown-6 Addition | Encapsulates K⁺, creating a lipophilic exterior[2] | High (>0.1 M) | Requires removal of the water-soluble crown ether during aqueous workup. |
| TBA Salt Swap | Replaces K⁺ with a bulky, lipophilic TBA⁺ cation[4] | Very High (>0.5 M) | Enhances peptide coupling rates[4]; easily washed away post-reaction. |
| DMF Co-solvent (10%) | Increases bulk dielectric constant of the solvent | Moderate (~0.05 M) | DMF is difficult to evaporate; may alter SPPS resin swelling kinetics. |
| Freebasing + DIPEA | Forms an organic-soluble ammonium carboxylate | High (>0.2 M) | Introduces an exogenous amine; potential risk of C- α epimerization. |
⚙️ Workflow Decision Matrix
Decision workflow for troubleshooting potassium piperidine-2-carboxylate solubility in DCM.
🧪 Self-Validating Experimental Protocols
Protocol A: 18-Crown-6 Mediated Solubilization in DCM
Use this protocol when you must maintain the potassium salt form but require a homogeneous DCM solution.
-
Preparation: Weigh 1.0 equivalent of potassium piperidine-2-carboxylate and place it in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Additive Weighing: Rapidly weigh 1.05 to 1.1 equivalents of 18-crown-6.
-
Suspension: Add anhydrous DCM to achieve a target concentration of 0.1 M to 0.2 M relative to the amino acid salt. At this stage, the mixture will be a cloudy, opaque suspension.
-
Complexation & Validation: Stir vigorously at room temperature for 15–30 minutes.
-
Self-Validation Check: The successful formation of the [K(18-crown-6)]⁺ complex is visually confirmed when the opaque suspension transitions into a completely clear, homogeneous solution[3]. If the solution remains cloudy after 30 minutes, trace water may be present, or the crown ether has degraded.
-
-
Execution: Proceed immediately by adding your coupling reagent (e.g., HATU, EDC) and amine nucleophile to the clear solution.
Protocol B: Salt Swapping to Tetrabutylammonium (TBA) Pipecolinate
Use this protocol to permanently convert the building block into a highly lipophilic, DCM-soluble salt prior to the main reaction.
-
Aqueous Solvation: Dissolve 1.0 equivalent of potassium piperidine-2-carboxylate in a minimal volume of deionized water (approx. 1 mL per 100 mg).
-
Ion Exchange: Add 1.0 equivalent of Tetrabutylammonium chloride (TBA-Cl) or Tetrabutylammonium hydrogen sulfate to the aqueous solution. Stir for 5 minutes to allow ion equilibration.
-
Phase Extraction: Extract the aqueous layer three times with equal volumes of DCM.
-
Causality Note: The bulky TBA⁺ cation pairs with the pipecolinate anion, creating a neutrally charged, highly lipophilic complex that preferentially partitions into the organic phase[4].
-
-
Validation:
-
Self-Validation Check: To confirm the successful transfer of the amino acid into the organic layer, spot a drop of the combined DCM extracts onto a silica TLC plate. Stain with Ninhydrin and heat; a purple/yellow spot confirms the presence of the secondary amine of the pipecolinate in the DCM layer.
-
-
Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting TBA salt will typically present as a viscous oil or a hygroscopic foam.
-
Execution: Re-dissolve the isolated TBA salt in anhydrous DCM. It will dissolve instantly, allowing you to proceed with your coupling reaction with enhanced kinetics[4].
📚 References
-
Use of tetrabutylammonium salts of amino acids in peptide synthesis. PubMed (NIH).
-
Crystal structure of[K(18-crown-6)]+ 2[Pt(CN)4]2−. PMC (NIH).
-
18-Crown-6. Wikipedia.
-
(R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids. PMC (NIH).
-
18-Crown-6. Organic Syntheses Procedure.
Sources
- 1. (R)-α-Aminoadipic Acid: A Versatile Precursor for the Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18-Crown-6 - Wikipedia [en.wikipedia.org]
- 3. Crystal structure of [K(18-crown-6)]+ 2[Pt(CN)4]2− - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Preventing Enantiomeric Excess (ee) Loss in Potassium Piperidine-2-Carboxylate Workflows
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering racemization issues when utilizing potassium piperidine-2-carboxylate (the potassium salt of pipecolic acid) in peptide synthesis or medicinal chemistry workflows.
Below, you will find an in-depth mechanistic breakdown, quantitative troubleshooting data, self-validating experimental protocols, and FAQs to help you retain >95% enantiomeric excess (ee) in your final products.
Part 1: Core Mechanistic Insight (The "Why")
Q: Why does potassium piperidine-2-carboxylate racemize so easily during standard peptide coupling?
A: The loss of enantiomeric purity in pipecolic acid derivatives is driven by a "perfect storm" of steric hindrance and inherent basicity.
-
Steric Hindrance: Piperidine-2-carboxylate is a cyclic, secondary amine (a homoproline analog). When its carboxyl group is activated (e.g., forming an OAt ester), the bulky piperidine ring sterically shields the electrophilic center. This significantly slows down the nucleophilic attack by the incoming amine. Because the activated intermediate has a prolonged lifespan, side reactions have time to dominate [1].
-
Inherent Basicity: Because the starting material is a potassium salt, the reaction microenvironment is inherently basic. If standard organic bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are added to the mixture, the local pH exceeds the threshold required to deprotonate the chiral alpha-carbon.
This leads to racemization via two primary pathways: direct base-catalyzed enolization of the activated ester, or the formation of an achiral oxazolone intermediate [2].
Mechanistic pathways of enantiomeric excess loss in pipecolic acid derivatives.
Part 2: Troubleshooting Guide
Q: I am losing >20% ee during the direct coupling of the potassium salt. How do I adjust my conditions?
A: You must immediately abandon strong, nucleophilic bases (like DIPEA) and slow coupling reagents (like EDC/HOBt). Instead, shift to 2,4,6-trimethylpyridine (TMP / collidine) as your base. TMP is sterically hindered and weakly basic; it buffers the potassium salt without stripping the alpha-proton [3]. Pair this with highly efficient coupling reagents like HATU or DEPBT to accelerate the desired amide formation pathway so that it outcompetes the oxazolone formation.
Table 1: Quantitative Comparison of Coupling Conditions for Pipecolic Acid Derivatives
| Coupling Reagent | Base Additive | Solvent | Temperature | Isolated Yield (%) | Enantiomeric Excess (ee %) |
| EDC / HOBt | DIPEA (3.0 eq) | DMF | 25°C | 62% | < 50% (Severe Racemization) |
| HATU | DIPEA (2.0 eq) | DMF | 25°C | 81% | 72% (Moderate Racemization) |
| HATU | TMP (3.0 eq) | DMF | 0°C to 25°C | 89% | > 95% (High Retention) |
| DEPBT | TMP (3.0 eq) | THF | 0°C to 25°C | 85% | > 98% (Excellent Retention) |
Part 3: Experimental Protocols
Protocol 1: Enantioretentive Coupling of Potassium Piperidine-2-Carboxylate
Objective: Couple an N-protected potassium piperidine-2-carboxylate to a primary amine while maintaining >95% ee. System Validation: This protocol integrates internal checkpoints (LC-MS and Chiral HPLC) to self-validate the integrity of the chiral center before proceeding to downstream synthesis [4].
Step 1: Preparation and Desiccation
-
Action: Suspend 1.0 eq of N-protected potassium piperidine-2-carboxylate in anhydrous DMF (0.1 M) under a strict argon atmosphere.
-
Causality: Anhydrous conditions are critical. Trace water causes premature hydrolysis of the activated ester. Re-activation prolongs the molecule's exposure to the basic environment, exponentially increasing the probability of enolization.
Step 2: Cryogenic Temperature Control
-
Action: Cool the suspension to 0°C using an ice-water bath.
-
Causality: Lowering the thermal energy suppresses the activation energy required for the alpha-deprotonation pathway, effectively "freezing" the racemization mechanism while allowing the highly reactive HATU activation to proceed.
Step 3: Sterically Hindered Buffering
-
Action: Add 3.0 eq of 2,4,6-trimethylpyridine (TMP). Do NOT use DIPEA or TEA.
-
Causality: TMP neutralizes the microenvironment and facilitates the coupling but is too sterically hindered to access and strip the alpha-proton from the activated pipecolic acid.
Step 4: Rapid Activation
-
Action: Add 1.1 eq of HATU. Stir for exactly 5 minutes at 0°C.
-
Causality: HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. Limiting activation time to 5 minutes prevents the accumulation of the activated species, minimizing its window for oxazolone conversion.
Step 5: Nucleophilic Coupling
-
Action: Add 1.2 eq of the target amine nucleophile. Allow the reaction to slowly warm to ambient temperature (25°C) over 2 hours.
-
Self-Validation Checkpoint 1 (LC-MS): Sample the reaction at 2 hours. The mass of the desired product should appear predominantly. If a mass of +18 Da relative to the activated intermediate is observed, premature hydrolysis has occurred, and ee loss is highly likely.
Step 6: Workup and Chiral Verification
-
Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Self-Validation Checkpoint 2 (Chiral HPLC): Analyze the crude product via Chiral HPLC (e.g., Chiralcel OD column, Hexane/IPA gradient) against a known racemic standard of your product. You must confirm the peak integration yields >95% ee before proceeding.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I just convert the potassium salt to the free acid before coupling to avoid the basicity issue? A: Yes, but it is often impractical. Pipecolic acid is a zwitterion with high water solubility. Attempting to neutralize the potassium salt and extract the free acid often results in massive yield losses during the aqueous workup. In-situ neutralization using TMP (as outlined in Protocol 1) is the industry-standard workaround.
Q: Does the choice of N-protecting group matter if I am using the potassium salt? A: Absolutely. You must use urethane-type protecting groups (e.g., Fmoc, Boc, Cbz). Urethane groups donate electron density into the carbonyl, significantly reducing the electrophilicity of the oxazolone intermediate. If you use simple acyl or formyl protecting groups, the racemization pathway will dominate regardless of your coupling reagent.
Q: I don't have HATU or DEPBT. Can I use DIC/Oxyma? A: Yes. Diisopropylcarbodiimide (DIC) combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is an excellent, cost-effective alternative. Oxyma acts as a potent, non-basic nucleophile that intercepts the activated intermediate rapidly, suppressing oxazolone formation almost as effectively as HATU.
References
-
Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides Source: ACS Publications (Chemical Reviews) URL:[Link]
- Pipecolic linker and its use for chemistry on solid support (US8546533B2)
- Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide and salts thereof (US9695122B2)
Handling hygroscopicity and storage stability of potassium piperidine-2-carboxylate
Welcome to the Technical Support Center for handling potassium piperidine-2-carboxylate (also known as potassium pipecolate). As the potassium salt of a cyclic amino acid, this reagent presents severe hygroscopic challenges that can compromise stoichiometric accuracy, analytical quantification, and long-term stability.
This guide is designed for researchers and drug development professionals, providing mechanistic explanations, self-validating protocols, and regulatory stability frameworks to ensure experimental integrity.
Part 1: Diagnostic FAQs & Handling Troubleshooting
Q1: Why does potassium piperidine-2-carboxylate rapidly turn into a sticky paste during routine weighing?
Causality & Mechanism: Potassium piperidine-2-carboxylate (CAS 69470-51-5)[1] is highly susceptible to atmospheric moisture. The potassium cation possesses a high hydration energy, and the exposed carboxylate group readily forms hydrogen bonds with water vapor. This high affinity for water leads to deliquescence —a phenomenon where the solid absorbs so much moisture from the air that it dissolves in its own water of hydration. If left exposed on an open weigh boat, the continuous mass increase makes accurate analytical weighing mathematically impossible and chemically degrades the reagent[2].
Q2: How can I accurately weigh this compound if my lab lacks a full-sized glovebox?
Causality & Mechanism: Open-air weighing exposes the salt to fluctuating ambient humidity, invalidating stoichiometric calculations. To bypass this, researchers must utilize a closed-system "weighing by difference" methodology combined with portable isolation equipment (like a glove bag) or pre-filled reaction vials[3].
Validated Workflow: Self-Validating "Weighing by Difference" Protocol This protocol is self-validating because the closed system ensures no mass increase from atmospheric moisture can occur during the weighing process itself.
-
Preparation: Pre-dry a sealable glass vial with a PTFE-lined septum cap in an oven at 120°C for 4 hours.
-
Desiccation: Cool the vial in a vacuum desiccator over an active desiccant (e.g., P₂O₅).
-
Taring: Tare the empty, sealed vial on an analytical balance.
-
Inert Transfer: Transfer the vial and the bulk reagent bottle into a portable inert-atmosphere glove bag (purged and backfilled with Argon or Nitrogen).
-
Dispensing: Dispense the estimated required mass of potassium piperidine-2-carboxylate into the vial and seal it tightly before removing it from the inert atmosphere.
-
Validation & Weighing: Re-weigh the sealed vial on the analytical balance. The exact mass is the difference between this weight and the tare weight.
-
Execution: Inject your anhydrous reaction solvent directly through the septum using a syringe to dissolve the reagent for immediate use, entirely bypassing atmospheric exposure[2][3].
Part 2: Analytical Workflows & Moisture Determination
Q3: Standard Loss-on-Drying (LOD) gives inconsistent moisture readings. How do I accurately quantify the absorbed water?
Causality & Mechanism: LOD is fundamentally flawed for amino acid salts because the elevated temperatures required to drive off tightly bound water of crystallization often cause the organic piperidine ring to decompose, registering as a false-high moisture content. Karl Fischer (KF) titration is the authoritative standard for specific water determination[4]. However, amino acids and their salts are notoriously insoluble in pure methanol (the standard KF solvent). If the salt does not fully dissolve, water remains trapped within the crystal lattice, yielding a false-negative result[5]. The addition of formamide as a co-solvent disrupts these interactions and ensures complete dissolution[6].
Table 1: Karl Fischer Titration Parameters for Amino Acid Salts
| Parameter | Specification / Reagent | Rationale |
| Titration Method | Volumetric (One-Component) | Ideal for moisture levels >0.1% typically found in deliquescent salts[4]. |
| Solvent System | Methanol : Formamide (1:1) | Formamide enhances the solubility of polar amino acid salts[5][6]. |
| Extraction Time | 180 seconds | Ensures complete release of bound crystal water before endpoint detection[5]. |
| Sample Size | 0.1 g – 0.5 g | Optimizes titrant consumption while maintaining a high signal-to-noise ratio. |
Validated Workflow: Modified Karl Fischer Titration
-
System Setup: Assemble a volumetric Karl Fischer titrator. Ensure all joints are sealed with PTFE grease to prevent atmospheric moisture ingress.
-
Solvent Preparation: Add 40 mL of a 1:1 (v/v) mixture of anhydrous methanol and formamide to the titration cell[5][6].
-
Self-Validating Blank: Pre-titrate the solvent mixture to absolute dryness using a one-component KF reagent. Validation checkpoint: This establishes a zero-moisture baseline, confirming the system is leak-free and the solvent's inherent moisture is neutralized.
-
Sample Introduction: Rapidly introduce 0.1–0.5 g of potassium piperidine-2-carboxylate into the cell using the "weighing by difference" method.
-
Extraction: Allow a 180-second extraction time with vigorous magnetic stirring to ensure complete dissolution[5].
-
Titration: Titrate to the electrometric endpoint and calculate the moisture percentage based on the titrant's titer.
Part 3: Storage & Stability Guidelines
Q4: What are the regulatory standards for establishing the storage stability of this compound?
Causality & Mechanism: Because hygroscopic compounds are highly susceptible to hydrolytic degradation and potential microbial growth in localized aqueous microenvironments, their stability must be rigorously tested. The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate specific stress and accelerated testing conditions to predict shelf-life and validate appropriate packaging (e.g., double-bagged in foil pouches with desiccant)[7][8].
Table 2: ICH Q1A(R2) Stability Testing Matrix for Hygroscopic Substances
| Study Type | Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 Months | Establishes baseline shelf-life under controlled ambient conditions[7][9]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | Required if "significant change" occurs during accelerated testing[7][9]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | Predicts long-term degradation pathways and moisture susceptibility[7]. |
| Stress Testing | 50°C (10°C increments) | Variable | Forces hydrolytic/thermal degradation to validate analytical methods[8]. |
Mechanistic Degradation & Mitigation Workflow
Degradation pathways and validated mitigation workflows for hygroscopic potassium pipecolate.
References
-
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe Journal of Chemical Education - ACS Publications[Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH)[Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects ResolveMass[Link]
-
How do you handle hygroscopic salts? HepatoChem[Link]
-
Karl Fischer Reagents Technical Manual Mitsubishi Chemical Corporation[Link]
-
How to Perform Karl Fischer (KF) Moisture Analysis on Complex Samples? Labinsights[Link]
-
Potassium piperidine-2-carboxylate (CAS: 69470-51-5) PINPOOLS - B2B Chemical Procurement[Link]
Sources
- 1. pinpools.com [pinpools.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hepatochem.com [hepatochem.com]
- 4. m-chemical.co.jp [m-chemical.co.jp]
- 5. Determination of Water Content in Amino acids Using Karl Fischer Titration [sigmaaldrich.com]
- 6. labinsights.nl [labinsights.nl]
- 7. database.ich.org [database.ich.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Potassium Piperidine-2-carboxylate and Sodium Pipecolate in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pipecolic Acid Derivatives in Asymmetric Catalysis
(S)-Pipecolic acid, the parent acid of the titular salts, has emerged as a powerful organocatalyst in asymmetric synthesis, offering a valuable alternative to the more commonly used (S)-proline. A key area where pipecolic acid excels is in the direct asymmetric Mannich reaction. Unlike proline, which predominantly yields the syn-product, (S)-pipecolic acid-catalyzed Mannich reactions can produce both syn- and anti-products with high enantioselectivities (>98% ee).[1][2][3] This difference in diastereoselectivity is attributed to the distinct conformational rigidity of the six-membered piperidine ring compared to the five-membered pyrrolidine ring of proline.[2] This unique reactivity profile makes pipecolic acid and its derivatives, including its potassium and sodium salts, attractive catalysts for accessing a broader range of chiral building blocks.
The catalytic cycle of the (S)-pipecolic acid-catalyzed Mannich reaction is believed to proceed through the formation of a chiral enamine intermediate from the reaction of the catalyst with a carbonyl donor. This enamine then attacks an imine electrophile in a stereocontrolled manner, followed by hydrolysis to release the product and regenerate the catalyst.
The Unseen Influence: Potassium vs. Sodium Counter-ions in Catalysis
In many organocatalytic reactions utilizing amino acid derivatives, the active catalytic species is often the zwitterion or the free acid/base form generated in situ. However, when employing the salt form of the catalyst, the nature of the counter-ion (in this case, potassium vs. sodium) can have a subtle yet significant impact on the overall catalytic efficiency. This influence can manifest in several ways:
-
Solubility and Aggregation: The solubility of the catalyst in the reaction medium is paramount for achieving optimal performance in homogeneous catalysis. Potassium and sodium salts often exhibit different solubilities in organic solvents. Discrepancies in solubility can affect the concentration of the active catalyst in the solution and may lead to the formation of aggregates, which can have different (and often lower) catalytic activity than the monomeric species.
-
Ion-Pairing Effects: The tightness of the ion pair between the pipecolate anion and the alkali metal cation (K⁺ or Na⁺) can influence the nucleophilicity of the carboxylate group and the overall steric environment around the catalyst. Asymmetric ion-pairing catalysis is a recognized strategy where the counter-ion plays a crucial role in the stereochemical outcome of a reaction.[4][5][6][7] The size difference between the potassium ion (ionic radius ~1.38 Å) and the sodium ion (ionic radius ~1.02 Å) can lead to different ion-pairing dynamics.
-
Lewis Acidity: Both K⁺ and Na⁺ are Lewis acids, though they are considered weak. The Lewis acidity follows the trend Li⁺ > Na⁺ > K⁺.[8] The counter-ion can potentially interact with substrates or intermediates, influencing their reactivity. For instance, the cation could coordinate with a carbonyl oxygen of the electrophile, further activating it towards nucleophilic attack. The difference in Lewis acidity between Na⁺ and K⁺ might lead to variations in the degree of this activation, thereby affecting the reaction rate.
Given these considerations, it is plausible that the choice between potassium and sodium piperidine-2-carboxylate could lead to discernible differences in reaction kinetics, yields, and even stereoselectivity.
Proposed Experimental Protocol for Comparative Analysis
To empirically determine the relative catalytic efficiency of potassium piperidine-2-carboxylate and sodium pipecolate, a well-defined experimental protocol is essential. The asymmetric Mannich reaction serves as an excellent model system for this comparison.
Preparation of Catalysts
Potassium (S)-piperidine-2-carboxylate:
-
Dissolve (S)-pipecolic acid (1.0 eq) in methanol.
-
Add a solution of potassium hydroxide (1.0 eq) in methanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the potassium salt as a solid.
-
Dry the salt under high vacuum before use.
Sodium (S)-pipecolate:
-
Dissolve (S)-pipecolic acid (1.0 eq) in methanol.
-
Add a solution of sodium methoxide (1.0 eq) in methanol dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the sodium salt as a solid.
-
Dry the salt under high vacuum before use.
Catalytic Asymmetric Mannich Reaction
The following protocol is adapted from established procedures for pipecolic acid-catalyzed Mannich reactions.[1][2]
-
To a solution of N-PMP-protected α-imino ethyl glyoxylate (0.5 mmol, 1.0 eq) and the aldehyde (e.g., propanal, 1.0 mmol, 2.0 eq) in anhydrous DMSO (5 mL), add the respective catalyst, either potassium (S)-piperidine-2-carboxylate or sodium (S)-pipecolate (0.15 mmol, 30 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis and Data Interpretation
To ensure a robust comparison, the following parameters should be meticulously measured for each catalyst:
-
Reaction Time: The time required to reach a certain conversion (e.g., >95%).
-
Isolated Yield: The yield of the purified Mannich product.
-
Diastereomeric Ratio (d.r.): Determined by ¹H NMR analysis of the crude reaction mixture.
-
Enantiomeric Excess (ee): Determined by chiral HPLC analysis for both the syn- and anti-diastereomers.
Data Presentation
The quantitative data obtained from the comparative experiments should be summarized in a clear and concise table for easy analysis.
| Catalyst | Reaction Time (h) | Isolated Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (syn, %) | Enantiomeric Excess (anti, %) |
| Potassium (S)-piperidine-2-carboxylate | |||||
| Sodium (S)-pipecolate |
Visualizing the Process
Catalytic Cycle of the Mannich Reaction
Caption: Proposed catalytic cycle for the pipecolate-catalyzed Mannich reaction.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for the comparative study of catalyst efficiency.
Conclusion and Future Outlook
While both potassium piperidine-2-carboxylate and sodium pipecolate are expected to be competent catalysts for reactions like the asymmetric Mannich reaction, the choice of the counter-ion may offer a handle for optimizing reaction outcomes. Based on theoretical considerations, differences in solubility, ion-pairing, and Lewis acidity between the potassium and sodium salts could translate into variations in catalytic efficiency. The provided experimental protocol offers a clear and robust framework for researchers to systematically investigate these potential differences. Such studies would not only provide valuable data for selecting the optimal catalyst for a specific application but also contribute to a deeper understanding of the subtle yet important role of counter-ions in organocatalysis. Further research in this area is warranted to fully elucidate the impact of alkali metal counter-ions on the performance of pipecolate-based and other carboxylate organocatalysts.
References
-
[1]
-
[2]
-
[3]
-
[4]
-
[5]
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[9]
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[10]
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[6]
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[7]
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[12]
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[8]
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[14]
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[15]
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[16]
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[17]
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[18]
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[19]
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[20]
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[21]
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[22]
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[23]
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[24]
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[25]
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[26]
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[27]
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[28]
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[29]
-
[30]
-
[31]
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[32]
-
[33]
-
[34]
-
[35]
Sources
- 1. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pipecolic acid-catalyzed direct asymmetric mannich reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design - PMC [pmc.ncbi.nlm.nih.gov]
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A Tale of Two Rings: A Comparative Guide to Potassium Piperidine-2-carboxylate and L-Proline in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for stereochemical control is paramount. Organocatalysis, utilizing small chiral organic molecules, has emerged as a powerful and often more sustainable alternative to traditional metal-based catalysts. At the forefront of this field is L-proline, a simple amino acid that has earned the moniker of the "simplest enzyme" for its remarkable ability to catalyze a wide range of asymmetric transformations with high enantioselectivity. However, the exploration of structural analogues offers opportunities to fine-tune reactivity and stereochemical outcomes. This guide provides an in-depth technical comparison between the well-established L-proline and its six-membered ring homologue, potassium piperidine-2-carboxylate (also known as potassium pipecolinate), in the context of asymmetric synthesis.
This comparison will delve into the mechanistic nuances that differentiate these two catalysts, supported by experimental data from a key head-to-head study in the asymmetric Mannich reaction. We will explore how a subtle change in ring size—from a five-membered pyrrolidine to a six-membered piperidine—profoundly impacts the stereochemical trajectory of the reaction, offering synthetic chemists a valuable choice for accessing different diastereomers.
The Foundation: L-Proline's Catalytic Prowess
L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[1] In reactions such as the aldol, Mannich, and Michael additions, the secondary amine is crucial for the formation of a nucleophilic enamine intermediate with a carbonyl donor. Simultaneously, the carboxylic acid acts as a Brønsted acid, activating the electrophile and controlling the stereochemistry of the reaction through a hydrogen-bonded transition state.[2] This dual activation model is the cornerstone of its high efficiency and stereoselectivity.
The generally accepted mechanism for the L-proline-catalyzed Mannich reaction involves the formation of an enamine from a ketone or aldehyde donor and the proline catalyst. This enamine then attacks an imine, formed in situ from an aldehyde and an amine. The stereochemical outcome is dictated by the geometry of the transition state, where the proline catalyst directs the facial selectivity of the enamine attack.[3]
The Contender: Potassium Piperidine-2-carboxylate
Potassium piperidine-2-carboxylate, the potassium salt of piperidine-2-carboxylic acid (pipecolic acid), offers a structurally similar yet distinct alternative to L-proline. The core difference lies in the six-membered piperidine ring, which imparts a different conformational rigidity compared to the five-membered pyrrolidine ring of proline.[4] This structural alteration has significant consequences for the catalyst's performance, particularly in terms of diastereoselectivity.
The use of the potassium salt, as opposed to the free pipecolic acid, primarily addresses practical considerations such as solubility in specific organic solvents and can influence the basicity of the reaction medium. In many applications, the catalytically active species is the piperidine-2-carboxylate anion, which can be generated in situ from the free acid with a base, or directly by using the potassium salt.
Head-to-Head: The Asymmetric Mannich Reaction
A direct comparison in the asymmetric Mannich reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate provides a clear illustration of the differing catalytic behavior of L-proline and (S)-pipecolic acid.[5][6]
While L-proline-catalyzed reactions predominantly yield the syn-products with high diastereo- and enantioselectivity, (S)-pipecolic acid catalysis leads to the formation of both syn- and anti-products with high enantioselectivities for both diastereomers.[5][6] This divergence in diastereoselectivity is a key advantage of using piperidine-2-carboxylate, as it provides access to the anti-diastereomer which is often difficult to obtain with proline-based catalysts.
Experimental Data Comparison
The following table summarizes the results from a comparative study of the Mannich reaction catalyzed by (S)-proline and (S)-pipecolic acid.[5]
| Entry | Aldehyde (RCHO) | Catalyst | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) | ee (anti) (%) |
| 1 | Isovaleraldehyde | (S)-Proline | 2 | 82 | 95:5 | 95 | - |
| 2 | Isovaleraldehyde | (S)-Pipecolic Acid | 2 | 81 | 65:35 | >98 | >98 |
| 3 | Phenylacetaldehyde | (S)-Proline | 2 | 80 | 93:7 | 93 | - |
| 4 | Phenylacetaldehyde | (S)-Pipecolic Acid | 2 | 82 | 57:43 | >98 | >98 |
| 5 | Cyclohexanecarboxaldehyde | (S)-Proline | 24 | 75 | >95:5 | 96 | - |
| 6 | Cyclohexanecarboxaldehyde | (S)-Pipecolic Acid | 24 | 78 | 50:50 | >98 | >98 |
As the data clearly indicates, (S)-pipecolic acid consistently produces a mixture of syn- and anti-diastereomers, both with excellent enantiomeric excess. In contrast, (S)-proline strongly favors the formation of the syn-product. The reaction rates were observed to be similar for both catalysts.[5]
Mechanistic Insights: The Origin of Diastereoselectivity
The difference in diastereoselectivity between the two catalysts can be explained by examining the transition states of the enamine attack on the imine. Computational studies have revealed that the energetic preference between the transition structures leading to the syn- and anti-products is much smaller for pipecolic acid compared to proline.[5][6]
The more rigid six-membered ring of pipecolic acid holds the carboxylic acid group in a more fixed position relative to the enamine. This alters the electrostatic interactions with the imine electrophile compared to the more flexible five-membered ring of proline.[5] Consequently, with pipecolic acid, both the s-trans- and s-cis-enamine transition states are energetically accessible, leading to the formation of both syn- and anti-products. In the case of proline, the transition state involving the s-cis-enamine is significantly favored, resulting in the high syn-diastereoselectivity.[5]
Experimental Protocols
General Procedure for the Asymmetric Mannich Reaction
Materials:
-
Aldehyde (1.0 equiv)
-
N-p-methoxyphenyl-protected α-imino ethyl glyoxylate (1.0 equiv)
-
(S)-Proline or (S)-Pipecolic Acid (20 mol%)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the N-p-methoxyphenyl-protected α-imino ethyl glyoxylate in DMSO, add the aldehyde.
-
Add the respective catalyst ((S)-proline or (S)-pipecolic acid) to the mixture.
-
Stir the reaction at room temperature for the time indicated in the data table, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-amino carbonyl compounds.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Visualization of Catalytic Cycles and Workflows
Caption: General experimental workflow for the asymmetric Mannich reaction.
Conclusion: A Choice of Diastereoselectivity
In the landscape of asymmetric organocatalysis, both L-proline and potassium piperidine-2-carboxylate stand as valuable and readily accessible catalysts. While L-proline remains a go-to catalyst for achieving high syn-diastereoselectivity in reactions like the asymmetric Mannich reaction, its six-membered ring counterpart, piperidine-2-carboxylate, offers a compelling alternative.
The key takeaway for the practicing chemist is the element of choice. The subtle modification of increasing the ring size from five to six atoms provides a powerful tool to switch the diastereoselectivity of the Mannich reaction, furnishing both syn- and anti-products with excellent enantiocontrol. This allows for greater flexibility in the synthesis of complex chiral molecules, where the relative stereochemistry of adjacent stereocenters is critical for biological activity. The use of the potassium salt of piperidine-2-carboxylic acid can offer practical advantages in terms of handling and solubility, making it an attractive reagent for process development. Ultimately, the choice between these two catalysts will be dictated by the desired stereochemical outcome of the target molecule.
References
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Cheong, P. H.-Y., Zhang, H., Thayumanavan, R., Tanaka, F., Houk, K. N., & Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 811–814. [Link]
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Cheong, P. H.-Y., Zhang, H., Thayumanavan, R., Tanaka, F., Houk, K. N., & Barbas, C. F., III. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. PMC. [Link]
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Polavarapu, P. L., & He, J. (2016). Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides. Journal of the American Society for Mass Spectrometry, 27(10), 1705–1715. [Link]
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Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757. [Link]
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ResearchGate. (n.d.). Potassium (L)‐proline catalyzed Mannich reaction and reaction model. Retrieved March 26, 2026, from [Link]
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Royal Society of Chemistry. (2023). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]
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University of Illinois Urbana-Champaign. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois Chemistry. [Link]
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Comparative Efficacy of Potassium Piperidine-2-Carboxylate and Other Cyclic Amino Acid Salts: A Framework for Evaluation
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of the potential efficacy of potassium piperidine-2-carboxylate against other well-characterized cyclic amino acid salts. For drug development professionals and researchers, the selection of molecular scaffolds and their salt forms is a critical decision point influencing physicochemical properties, stability, and biological activity.
While direct, peer-reviewed comparative studies on potassium piperidine-2-carboxylate are not extensively available in public literature, its potential can be scientifically inferred by analyzing its structural characteristics in the context of its chemical relatives: the five-membered ring L-proline, its functionalized derivative L-hydroxyproline, and the extremolyte ectoine. This document synthesizes established data on these analogues to build a predictive framework for evaluating the efficacy of potassium piperidine-2-carboxylate and provides detailed experimental protocols for its validation.
Introduction: The Strategic Value of Cyclic Amino Acids
Cyclic amino acids are foundational scaffolds in medicinal chemistry. Their constrained conformations reduce conformational flexibility, which can lead to a significant increase in binding affinity and selectivity for biological targets compared to their linear counterparts.[1] This conformational rigidity also enhances proteolytic stability, a crucial attribute for improving in-vivo half-life.[1][2] The piperidine ring, in particular, is considered a "privileged structure," appearing frequently in a wide array of approved therapeutic agents.[3][4]
The formation of a salt, such as with potassium, is a common and effective strategy to enhance the aqueous solubility and stability of a parent molecule, which can be advantageous for both drug formulation and biological assays.[5] This guide will therefore explore potassium piperidine-2-carboxylate through the lens of its potential as both a pharmaceutical building block and a bioactive agent, drawing logical comparisons with related compounds.
Structural Analysis and Predicted Physicochemical Properties
The efficacy of a compound is intrinsically linked to its structure. The subtle differences between a six-membered piperidine ring and a five-membered pyrrolidine ring (the core of proline and hydroxyproline) have profound implications for molecular geometry, flexibility, and interaction potential.
-
Potassium Piperidine-2-carboxylate: This molecule features a saturated six-membered piperidine ring. Compared to the five-membered ring of proline, the piperidine ring is more conformationally flexible, capable of adopting stable chair and boat conformations. This flexibility can be advantageous for optimizing interactions within a large or complex binding pocket. The carboxylate group serves as a key interaction point (for hydrogen bonding or salt bridges) and a versatile chemical handle for further derivatization into amides or esters.[6][7]
-
Potassium L-Prolinate: The five-membered pyrrolidine ring is more rigid than the piperidine ring. This rigidity can pre-organize the molecule into a conformation favorable for binding, reducing the entropic penalty upon interaction with a target. Proline and its salts are well-documented as highly effective osmoprotectants, helping to stabilize proteins and cells under stress.[8][9]
-
Potassium L-Hydroxyprolinate: The addition of a hydroxyl group to the pyrrolidine ring at the 4-position dramatically increases the molecule's polarity and introduces an additional hydrogen bond donor/acceptor site.[10][11] This functionalization is critical for the structural integrity of collagen and can be exploited in drug design to enhance target engagement and improve pharmacokinetic properties.[12]
-
Ectoine: As a compatible solute (extremolyte), ectoine is known for its exceptional cell-protective and protein-stabilizing properties, often superior to simpler amino acids.[13] Its mechanism involves the preferential exclusion from a protein's hydration shell, which thermodynamically favors the folded, active state of the protein.
The logical relationship for a comparative analysis can be visualized as follows:
Caption: Logical framework for comparing cyclic amino acid salts.
Comparative Efficacy: Inferred Applications and Key Metrics
Based on the known applications of its analogues, we can propose two primary areas where potassium piperidine-2-carboxylate could demonstrate efficacy.
The piperidine moiety is a cornerstone of modern medicinal chemistry, found in drugs targeting CNS disorders, cancer, and infectious diseases.[4][7][14] The primary value of potassium piperidine-2-carboxylate in this context would be as a highly soluble and stable starting material for chemical synthesis.
Key Performance Metrics:
-
Aqueous Solubility: Higher solubility facilitates handling, reaction setup, and formulation. The potassium salt form is expected to provide a significant advantage over the free acid.[5]
-
Stability: Chemical stability across a range of pH values is crucial for synthesis and storage.
-
Reactivity: The carboxylate and secondary amine provide two orthogonal points for chemical modification, making it a versatile fragment for building molecular libraries.[15]
Given the well-established role of L-proline in mitigating cellular stress, it is plausible that potassium piperidine-2-carboxylate could function as an osmoprotectant.[8][9][16][17] These compounds work by accumulating in the cytoplasm under stress conditions, where they stabilize proteins and membranes without interfering with cellular processes.
Key Performance Metrics:
-
Cell Viability under Stress: The ability to maintain cell viability under osmotic (e.g., high salinity) or thermal stress is the most direct measure of efficacy.
-
Protein Stabilization: Efficacy can be measured by the ability to prevent the aggregation or denaturation of a model protein (e.g., lactate dehydrogenase) under thermal or chemical stress.
-
Enzyme Activity Preservation: A superior osmoprotectant will maintain the activity of key enzymes under stressful conditions.[13]
The following table summarizes the expected properties and the data points required for a robust comparison.
| Compound | Core Structure | Key Feature | Primary Predicted Application | Data to Collect for Comparison |
| Potassium Piperidine-2-Carboxylate | Piperidine (6-membered) | Increased conformational flexibility | Drug Discovery Scaffold, Osmoprotectant | Aqueous Solubility (mg/mL), Stability (t½ at pH 7.4), Cell Viability EC₅₀ under stress |
| Potassium L-Prolinate | Pyrrolidine (5-membered) | Ring rigidity, established osmoprotectant | Osmoprotectant (Benchmark) | Aqueous Solubility (mg/mL), Stability (t½ at pH 7.4), Cell Viability EC₅₀ under stress |
| Potassium L-Hydroxyprolinate | 4-OH-Pyrrolidine | H-bond donor/acceptor, increased polarity | Specialized Scaffold, potential osmoprotectant | Aqueous Solubility (mg/mL), Stability (t½ at pH 7.4), Cell Viability EC₅₀ under stress |
| Ectoine | Tetrahydropyrimidine | High-efficacy extremolyte | Osmoprotectant (Gold Standard) | Cell Viability EC₅₀ under stress |
Experimental Protocols for Comparative Evaluation
To empirically validate the efficacy of potassium piperidine-2-carboxylate, standardized, reproducible protocols are essential. The following workflows describe how to quantify the key performance metrics discussed above.
This workflow details the steps to determine and compare the fundamental properties of solubility and stability, which are critical for any application in drug development.
Caption: Workflow for evaluating physicochemical properties.
Step-by-Step Protocol for Aqueous Solubility:
-
Preparation: Prepare a 50 mM phosphate buffer at pH 7.4.
-
Sample Addition: Add an excess amount of each solid salt (e.g., 100 mg) to separate 2 mL microcentrifuge tubes containing 1 mL of the buffer.
-
Equilibration: Place the tubes on a shaker or rotator at 25°C for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the tubes at 14,000 x g for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Prepare a serial dilution and analyze the concentration using a suitable method like LC-MS (for specificity) or a validated UV-Vis spectrophotometry method if the compound has a chromophore.
-
Calculation: Determine the concentration in the saturated supernatant, which represents the thermodynamic solubility.
This protocol uses a standard cell viability assay to quantify how effectively each compound protects cells from death induced by osmotic stress.
Caption: Workflow for cell-based osmoprotection assay.
Step-by-Step Protocol for Osmoprotection Assay:
-
Cell Seeding: Seed a suitable adherent cell line (e.g., HEK293 or A549) into a 96-well plate at a density of 10,000 cells/well. Allow cells to attach by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of potassium piperidine-2-carboxylate and the other test salts in cell culture medium.
-
Stress Induction: Prepare a 2x concentrated stress medium by adding NaCl to the standard medium to a final added concentration of 300 mM.
-
Treatment: Remove the old medium from the cells. Add 50 µL of the 2x compound dilutions to the appropriate wells. Then, add 50 µL of the 2x stress medium to all wells except the "no stress" controls (to which 50 µL of normal medium is added). This results in a final added NaCl concentration of 150 mM.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Assess cell viability using a standard metabolic assay such as MTT or PrestoBlue™, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the unstressed control wells. Plot the viability percentage against the log of the compound concentration and use a non-linear regression to calculate the EC₅₀ (the concentration that restores 50% of the viability lost due to stress).
Conclusion and Future Directions
The provided experimental workflows offer a clear path to generating the necessary comparative data. Future research should focus on executing these protocols to build a quantitative dataset. Subsequent steps could involve screening potassium piperidine-2-carboxylate and its derivatives in more complex disease models or utilizing it in fragment-based screening campaigns to identify novel protein binders.
References
A comprehensive list of references is provided for further reading and verification of the claims made within this guide.
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Ahmad, I., et al. (2016). A comparison of exogenous proline application methods in enhancing salinity tolerance of Flex (Linum usitatissimum L.). Pakistan Journal of Botany. [Link]
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Aronu, U. E., et al. (2010). CO2 capture with amino acid salt solutions. ResearchGate. [Link]
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Boger, D. L., et al. (2012). Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Lu, J.-G., et al. (2011). Performance evaluation of amino acid salt-based complex absorbents for CO2 capture. Environmental Engineering and Management Journal. [Link]
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Hayat, S., et al. (2016). Is foliar spray of proline sufficient for mitigation of salt stress in Brassica juncea cultivars? Environmental Science and Pollution Research. [Link]
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Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
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Wang, Y., et al. (2022). Exogenous Proline Improves Salt Tolerance of Alfalfa through Modulation of Antioxidant Capacity, Ion Homeostasis, and Proline Metabolism. MDPI. [Link]
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da Silva, T. F., et al. (2023). Synergistic Effect of Exogenous Application of Proline and Boric Acid on the Growth, Physiological Aspects, and Postharvest Quality of Radish under Salt Stress. ACS Omega. [Link]
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Parsa, S., et al. (2020). Evaluation of CO2 Absorption by Amino Acid Salt Aqueous Solution Using Hybrid Soft Computing Methods. ACS Omega. [Link]
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- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
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A Senior Application Scientist's Guide to FTIR Spectroscopy for the Structural Validation of Potassium Piperidine-2-Carboxylate
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of Fourier-Transform Infrared (FTIR) spectroscopy for the structural validation of potassium piperidine-2-carboxylate. Moving beyond a simple procedural outline, this document delves into the causal science behind spectral features, establishes a self-validating experimental protocol using Attenuated Total Reflectance (ATR), and objectively compares FTIR with alternative analytical techniques. By integrating foundational principles with practical, field-proven insights, this guide serves as an authoritative resource for ensuring the identity and integrity of this important pharmaceutical intermediate.
Introduction: The Imperative for Rigorous Structural Validation
In pharmaceutical development, the precise molecular structure of any compound is intrinsically linked to its function, efficacy, and safety. Potassium piperidine-2-carboxylate, a key heterocyclic building block, is no exception. Its structure, featuring a secondary amine within a saturated ring and a deprotonated carboxyl group, presents specific analytical challenges. Verifying the successful synthesis and purity of this salt—specifically, confirming the deprotonation of the carboxylic acid and the integrity of the piperidine ring—is a critical quality control checkpoint.
FTIR spectroscopy emerges as a first-line analytical tool for this purpose. It is a rapid, non-destructive, and highly sensitive technique that provides an unambiguous molecular "fingerprint," making it exceptionally well-suited for confirming the presence of key functional groups and the overall molecular architecture.[1][2] This guide will demonstrate how to leverage FTIR, not just to acquire a spectrum, but to interpret it with scientific rigor for confident structural validation.
Fundamental Principles: Decoding the Vibrational Signature
The diagnostic power of FTIR lies in its ability to probe the vibrational modes of specific chemical bonds.[3] When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these vibrations. For potassium piperidine-2-carboxylate, two functional groups provide the most critical information: the carboxylate anion (COO⁻) and the secondary amine (N-H).
The Telltale Signature of Carboxylate Formation
The most crucial validation point is confirming the conversion of the carboxylic acid precursor (piperidine-2-carboxylic acid) to its potassium salt. This transformation results in a dramatic and easily identifiable change in the FTIR spectrum.
-
Disappearance of the Carboxylic Acid C=O Stretch: The precursor, a carboxylic acid, would exhibit a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch, typically found between 1700-1730 cm⁻¹.
-
Appearance of Carboxylate Anion Stretches: Upon deprotonation to form the carboxylate salt, the C=O and C-O single bonds merge into a delocalized system with a bond order of approximately 1.5.[4] This gives rise to two new, distinct, and intense peaks[5]:
-
Asymmetric Stretch (ν_as): A strong band typically appearing in the 1510-1650 cm⁻¹ range.[6] For potassium salts specifically, values around 1610 cm⁻¹ have been reported.[7]
-
Symmetric Stretch (ν_s): A medium-to-strong band typically found in the 1280-1400 cm⁻¹ range.[6] For potassium salts, values around 1386 cm⁻¹ are characteristic.[7]
-
The presence of these two strong bands, coupled with the absence of the original C=O peak, provides definitive evidence of salt formation.
Confirming the Piperidine Ring Integrity
The piperidine moiety also possesses several characteristic vibrational modes that confirm its structure remains intact.
-
N-H Stretch: As a secondary amine, the piperidine ring will display a single, weak-to-medium N-H stretching band in the 3310-3350 cm⁻¹ region.[8][9] This distinguishes it from a primary amine (which would show two bands) and a tertiary amine (which would show none).[9][10]
-
C-H Stretches: The aliphatic CH₂ groups of the ring will produce strong, sharp absorption bands between 2800-3000 cm⁻¹ .[8]
-
C-N Stretch: The stretching vibration of the aliphatic C-N bond is expected to appear as a medium-intensity band in the 1020-1250 cm⁻¹ region.[9]
-
N-H Wag: A broad absorption band, characteristic of N-H out-of-plane wagging, is often observed in the 665-910 cm⁻¹ region for secondary amines.[9]
Comparative Analysis: The Strategic Role of FTIR
While powerful, FTIR is one of several tools available for structural elucidation. Understanding its advantages and limitations in context is key to an efficient analytical workflow.
| Technique | Principle | Information Provided | Advantages for this Application | Limitations |
| FTIR Spectroscopy | Probes molecular vibrations by measuring absorption of infrared radiation.[2] | Identifies functional groups (e.g., COO⁻, N-H, C-H).[1][3] Provides a unique "fingerprint" of the entire molecule. | Fast and Simple: Analysis takes minutes with minimal sample prep. Definitive for Salt Formation: Clear, unambiguous shift from C=O to COO⁻ peaks. Non-destructive. | Does not provide detailed connectivity or stereochemical information. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).[1] | Provides detailed information on atomic connectivity, chemical environment, and 3D structure.[3] | Gold Standard for Structure: Unambiguously determines the complete carbon-hydrogen framework. | Slower analysis time. Requires sample dissolution in a deuterated solvent. Less sensitive to the ionic nature of the K-O bond. |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules.[2] | Determines molecular weight and elemental composition (with high resolution). Provides fragmentation patterns that offer structural clues. | Confirms Molecular Formula: Provides exact mass, confirming the expected elemental composition. | Does not directly identify functional groups. Can be destructive. May not be ideal for non-volatile salts without specific ionization techniques. |
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders like potassium piperidine-2-carboxylate due to its simplicity and the lack of need for sample preparation (like making KBr pellets).[11]
Instrumentation and Parameters
-
Spectrometer: A standard benchtop FTIR spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
Spectral Range: 4000-600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 scans (co-added to improve signal-to-noise ratio).
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the ATR diamond crystal surface. Wipe with a lint-free tissue soaked in isopropanol and allow it to fully evaporate. This prevents cross-contamination.[12]
-
Background Acquisition: With the clean, empty ATR anvil, acquire a background spectrum.[12] This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these contributions from the sample spectrum.
-
Sample Application: Place a small amount of the potassium piperidine-2-carboxylate powder (a few milligrams is sufficient) directly onto the center of the diamond crystal, ensuring it completely covers the sampling area.[13]
-
Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the solid sample and the crystal, which is essential for a high-quality spectrum.[14] Monitor the spectrum in real-time to ensure peak intensities are adequate.
-
Sample Spectrum Acquisition: Collect the sample spectrum using the pre-defined parameters.
-
Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the bulk of the powder, and clean the crystal surface thoroughly as described in Step 1.
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a solid sample.
Data Interpretation and Structural Validation
The final spectrum should be analyzed for the key signatures identified in Section 2. A direct comparison between the expected vibrational frequencies and the observed peaks provides the basis for structural validation.
Comparative Data Summary
| Functional Group | Vibrational Mode | Expected Range (cm⁻¹) | Observed Peak (cm⁻¹) (Hypothetical) | Interpretation & Comments |
| Secondary Amine | N-H Stretch | 3310 - 3350[9] | ~3325 | Confirms secondary amine. Weak and sharp. |
| Piperidine Ring | C-H Stretches | 2800 - 3000[8] | ~2940, ~2855 | Confirms aliphatic C-H bonds are present. |
| Carboxylic Acid | C=O Stretch | 1700 - 1730 | Absent | CRITICAL: Confirms absence of starting material. |
| Carboxylate Anion | Asymmetric Stretch | 1510 - 1650 [6] | ~1595 | CRITICAL: Strong evidence of salt formation. |
| Carboxylate Anion | Symmetric Stretch | 1280 - 1400 [6] | ~1390 | CRITICAL: Paired with asymmetric stretch, confirms salt. |
| Piperidine Ring | C-N Stretch | 1020 - 1250[9] | ~1180 | Confirms the C-N bond within the aliphatic ring. |
| Secondary Amine | N-H Wag | 665 - 910[9] | ~780 | Further evidence of the secondary amine group. |
Logical Framework for Spectral Interpretation
The process of validation follows a logical decision tree. The primary question is whether the salt was formed, followed by confirmation of the ring's integrity.
Diagram: Spectral Interpretation Logic dot
Sources
- 1. rockymountainlabs.com [rockymountainlabs.com]
- 2. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 7. rsc.org [rsc.org]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 11. mt.com [mt.com]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. che.utah.edu [che.utah.edu]
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